(1r,2s)-2-Aminocyclopentanecarboxylic acid
Overview
Description
(1r,2s)-2-Aminocyclopentanecarboxylic acid is a non-proteinogenic amino acid characterized by a five-membered cyclopentane ring with an amino group and a carboxylic acid group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1r,2s)-2-Aminocyclopentanecarboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One advanced method includes the use of axially chiral nucleophilic glycine equivalents, which undergo two-step SN2 and SN2’ alkylation to yield the target amino acid with excellent yields and diastereoselectivity .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production. The use of reliable and easy-to-scale procedures is crucial for practical synthesis in an industrial setting .
Chemical Reactions Analysis
Types of Reactions: (1r,2s)-2-Aminocyclopentanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products: The major products formed from these reactions include oximes, nitriles, alcohols, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1r,2s)-2-Aminocyclopentanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.
Industry: The compound is used in the development of novel materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of (1r,2s)-2-Aminocyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
(1r,2s)-1-Amino-2-vinylcyclopropanecarboxylic acid: This compound is structurally similar but contains a vinyl group, making it more sterically constrained and potentially more active in certain biological contexts.
1-Aminocyclopropane-1-carboxylic acid: This compound has a three-membered ring and is a precursor to the plant hormone ethylene.
Uniqueness: (1r,2s)-2-Aminocyclopentanecarboxylic acid is unique due to its five-membered ring structure, which provides a balance between rigidity and flexibility. This structural feature makes it a valuable building block in synthetic chemistry and a potential candidate for drug development .
Properties
IUPAC Name |
(1R,2S)-2-aminocyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYOAMOZLZXDER-UHNVWZDZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924231 | |
Record name | 2-Aminocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122672-46-2, 37910-65-9 | |
Record name | Cispentacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122672-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cispentacin, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037910659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cispentacin, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122672462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Aminocyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CISPENTACIN, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZJP849D4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CISPENTACIN, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1E02L9HC2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of cispentacin?
A1: Cispentacin possesses the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol. While specific spectroscopic data is not provided in the provided abstracts, NMR analysis is mentioned as a technique employed to study structural characteristics of cispentacin derivatives .
Q2: How does the structure of cispentacin influence its activity?
A2: While the provided research doesn't delve into the specific mechanism of action of cispentacin, it highlights that the cyclopentane β-amino acid moiety is crucial for its antifungal activity . The rigid structure of the cyclopentane ring likely restricts conformational flexibility, contributing to its binding specificity. Additionally, researchers have explored the synthesis and activity of cispentacin analogs. For example, introducing a methylene group at the 4-position of the cyclopentane ring led to the development of (1R,2S)-2-amino-4-methylenecyclopentanecarboxylic acid (Icofungipen), which exhibits even greater antifungal efficacy compared to cispentacin itself .
Q3: Can cispentacin be incorporated into larger peptide structures?
A3: Yes, cispentacin has been successfully incorporated into larger peptide structures, specifically foldamers designed to mimic protein β-sheets . One study replaced specific α-amino acid residues within a β-sheet model with cispentacin. It was observed that incorporating cispentacin in this manner allowed the foldamer to maintain its β-sheet structure and exhibit protein-like thermal denaturation behavior . This highlights its potential as a building block for designing peptides with specific structural and potentially functional properties.
Q4: Are there any enzymatic approaches to synthesize cispentacin?
A4: Yes, enzymatic strategies have been developed to produce enantiomerically pure cispentacin . These methods can be categorized into indirect and direct strategies and offer advantages in terms of stereocontrol and environmental friendliness compared to traditional chemical synthesis.
Q5: Have there been any computational studies on cispentacin?
A5: While the provided abstracts do not specify computational studies directly on cispentacin, molecular dynamics simulations were utilized to understand the structural implications of incorporating cispentacin and its analogs into foldameric β-sheets . This suggests that computational tools are valuable for exploring the structural behavior and potential interactions of cispentacin-containing peptides.
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